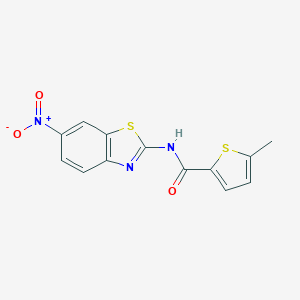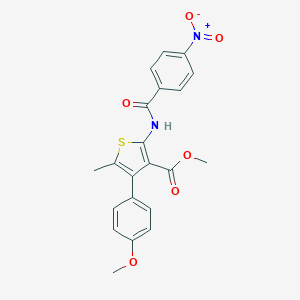![molecular formula C17H22N4O2 B446172 2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446172.png)
2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups, a pyrazole ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the 3,5-dimethylphenoxy intermediate.
Formation of the Pyrazole Intermediate: Concurrently, the pyrazole ring is synthesized by reacting 1-ethyl-5-methyl-1H-pyrazole with a suitable aldehyde or ketone.
Condensation Reaction: The final step involves the condensation of the phenoxy intermediate with the pyrazole intermediate in the presence of acetohydrazide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain applications.
Eigenschaften
Molekularformel |
C17H22N4O2 |
|---|---|
Molekulargewicht |
314.4g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-5-21-14(4)15(10-19-21)9-18-20-17(22)11-23-16-7-12(2)6-13(3)8-16/h6-10H,5,11H2,1-4H3,(H,20,22)/b18-9+ |
InChI-Schlüssel |
KMGBPBCRMHXXEY-GIJQJNRQSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C |
Isomerische SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)COC2=CC(=CC(=C2)C)C)C |
Kanonische SMILES |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sec-butyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446090.png)




![2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B446097.png)

![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2-furohydrazide](/img/structure/B446100.png)

methyl]-5-methyl-2-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446104.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)cyclohexanecarbohydrazide](/img/structure/B446108.png)



